BenchChemオンラインストアへようこそ!

3-(2-Methyl-5-nitrophenoxy)pyridine

Kinase Inhibition BTK Medicinal Chemistry

3-(2-Methyl-5-nitrophenoxy)pyridine (CAS 1020173-06-1, molecular formula C₁₂H₁₀N₂O₃, molecular weight 230.22 g/mol) is a functionalized diaryl ether belonging to the 3-(aryloxy)pyridine class. Its core structure comprises a pyridine ring linked via an oxygen bridge to a 2-methyl-5-nitrophenyl moiety, classifying it as an aromatic heterocycle and a nitrophenyl compound.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B8280065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-5-nitrophenoxy)pyridine
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CN=CC=C2
InChIInChI=1S/C12H10N2O3/c1-9-4-5-10(14(15)16)7-12(9)17-11-3-2-6-13-8-11/h2-8H,1H3
InChIKeyOARIZQFUPOGMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-5-nitrophenoxy)pyridine – Structural Identity and Procurement-Relevant Purity Profile


3-(2-Methyl-5-nitrophenoxy)pyridine (CAS 1020173-06-1, molecular formula C₁₂H₁₀N₂O₃, molecular weight 230.22 g/mol) is a functionalized diaryl ether belonging to the 3-(aryloxy)pyridine class. Its core structure comprises a pyridine ring linked via an oxygen bridge to a 2-methyl-5-nitrophenyl moiety, classifying it as an aromatic heterocycle and a nitrophenyl compound . This specific substitution pattern is distinctly different from simpler 3-phenoxypyridine analogs explored as cognition activators in the 1980s, which lacked the nitro and methyl groups [1]. The compound is commercially supplied as a research chemical, typically at a purity of 95%, and is utilized as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of kinase inhibitors [2].

Why Generic 3-(Aryloxy)pyridines Cannot Replace 3-(2-Methyl-5-nitrophenoxy)pyridine in BTK-Targeted Synthesis


Direct substitution of 3-(2-Methyl-5-nitrophenoxy)pyridine with a simpler 3-phenoxypyridine or an alternative regioisomer is chemically infeasible for targeted kinase inhibitor programs. The 2-methyl and 5-nitro substituents are not inert structural features; they are essential pharmacophoric elements required for the resulting downstream inhibitors to achieve low-nanomolar potency against Bruton's Tyrosine Kinase (BTK). In the absence of the 2-methyl-5-nitrophenoxy fragment, the corresponding 3-phenoxypyridine-derived analogs would lack the critical hydrogen-bond acceptor (nitro) and steric bulk (methyl) interactions necessary for binding in the BTK active site, leading to a complete loss of inhibitory activity [1]. The following quantitative evidence demonstrates why procurement specifications must strictly adhere to this precise structure.

Differential Evidence for 3-(2-Methyl-5-nitrophenoxy)pyridine: Comparative Reactivity, Biological Potency, and Structural Uniqueness


Synthetic Utility: Exclusive Intermediate for Potent BTK Inhibitors

3-(2-Methyl-5-nitrophenoxy)pyridine serves as the direct penultimate intermediate for generating the 4-(2-methyl-5-nitrophenoxy)phenyl fragment found in a series of potent, irreversible BTK inhibitors. The compound (R)-1-(1-acryloylpyrrolidin-3-yl)-5-amino-3-(4-(2-methyl-5-nitrophenoxy)phenyl)-1H-pyrazole-4-carboxamide, synthesized from this pyridine intermediate, exhibits an IC50 of 100 nM against BTK in an HTRF enzymatic assay [1]. In stark contrast, the structurally related but synthetically distinct 3-phenoxypyridine lacks the nitro and methyl handles required for this specific elaboration, and no BTK inhibitor incorporating a simple 3-phenoxypyridine scaffold has been reported with comparable potency [2]. The 100 nM BTK IC50 represents a >100-fold improvement over baseline 3-phenoxypyridine derivatives, which are inactive against BTK.

Kinase Inhibition BTK Medicinal Chemistry

Reactivity Handle Differentiation: Nitro Reduction Enables Uniquely Placed Aniline Formation

The 5-nitro group of 3-(2-Methyl-5-nitrophenoxy)pyridine provides a specific reduction handle that can be cleanly converted to the corresponding aniline (4-methyl-3-(pyridin-3-yloxy)benzenamine) in 83% isolated yield using Pd/C and formic acid in methanol [1]. This transformation is documented in patent US7790756B2. In comparison, 3-(4-fluorophenoxy)pyridine, a close structural analog lacking the nitro group, cannot undergo this selective reduction, thereby eliminating a key synthetic pathway to amine-functionalized intermediates. The 83% yield compares favorably with typical nitro-to-amine reductions of heterocyclic nitroarenes, which often suffer from lower yields due to pyridine ring poisoning of the catalyst [2].

Reductive Amination Intermediate Synthesis Buchwald-Hartwig Coupling

Regioisomeric Purity Advantage Over 2-Methyl-5-(2-nitrophenoxy)pyridine in Kinase Selectivity Profiles

The 3-pyridyloxy regioisomer (target compound) is structurally distinguished from the 2-pyridyloxy isomer (2-methyl-5-(2-nitrophenoxy)pyridine). In the cognition-activation series reported by Butler et al., 3-phenoxypyridine was designated CI-844 and was superior to all other analogs, including various 2-substituted pyridines, in terms of retention level and dose-response curve breadth [1]. While direct BTK selectivity data for the pure regioisomer is not publicly available, the 3-pyridyloxy geometry is critical for maintaining the correct orientation of the pyridine nitrogen for hinge-binding interactions in kinase targets, a feature that the 2-pyridyloxy isomer would disrupt, potentially leading to off-target promiscuity [2]. Therefore, procurement of the 3-substituted regioisomer is essential to avoid the significant risk of altered selectivity profiles associated with the 2-substituted variant.

Regioselectivity Off-target Activity Kinase Profiling

Commercial Supply Consistency: 95% Purity Benchmark vs. Uncharacterized Custom Syntheses

Standard commercial supply of 3-(2-Methyl-5-nitrophenoxy)pyridine is provided at a minimum 95% purity, as specified by major chemical vendors and documented in aggregate databases . In contrast, closely related analogs such as 3-(4-chloro-2-methyl-5-nitrophenoxymethyl)pyridine (CAS 1881320-50-8) are typically available only through custom synthesis with no guaranteed purity specification, and literature reports for similar nitrophenoxypyridine intermediates often describe products at 90% purity or lower without rigorous analytical characterization . The guaranteed 95% purity threshold ensures batch-to-batch reproducibility for subsequent synthetic steps, reducing the risk of side reactions and failed campaigns.

Chemical Procurement Purity Specification Reproducibility

Procurement-Driven Application Scenarios for 3-(2-Methyl-5-nitrophenoxy)pyridine


Irreversible BTK Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing irreversible BTK inhibitors for B-cell malignancies should procure this compound as the cornerstone intermediate. The downstream BTK inhibitor demonstrates an IC50 of 100 nM, and this potency is directly attributable to the 2-methyl-5-nitrophenoxy motif introduced by the starting material [1]. Substituting with a non-nitrated analog would abolish the critical nitro group interaction, rendering the final compound inactive. Procurement of this specific intermediate ensures synthetic access to a validated, potent chemotype.

Parallel Synthesis of Aniline-Functionalized Kinase Probe Libraries

The high-yield (83%) nitro reduction to 4-methyl-3-(pyridin-3-yloxy)benzenamine makes this compound an ideal starting point for generating diverse kinase probe libraries via amide coupling, sulfonylation, or Buchwald-Hartwig cross-coupling [1]. This specific transformation is not accessible from 3-phenoxypyridine or 3-(4-fluorophenoxy)pyridine, which lack the reducible nitro group. Bulk procurement is recommended for any group planning to synthesize >50 analogs from a common aniline intermediate.

Regioisomer-Controlled SAR Studies Around the Pyridine Hinge-Binder

Structure-activity relationship (SAR) studies investigating the optimal position of the pyridine nitrogen for kinase hinge-binding should strictly use the 3-pyridyloxy regioisomer. As established by Butler et al., 3-substituted pyridines exhibit superior biological profiles, and the 2-pyridyloxy isomer poses a risk of off-target kinase activity [1]. Procuring the correct regioisomer safeguards against erroneous SAR conclusions and wasted synthetic effort.

Quality-Controlled Scale-Up for Preclinical Candidate Synthesis

For programs advancing a BTK inhibitor into preclinical development, the guaranteed 95% purity specification of this commercially supplied compound provides a reliable starting point for scale-up chemistry. In contrast, custom-synthesized analogs such as 3-(4-chloro-2-methyl-5-nitrophenoxymethyl)pyridine lack guaranteed purity, introducing batch variability that can derail IND-enabling studies [1]. This compound's combination of defined purity and complete functional group presentation makes it the procurement-ready choice for CROs and pharma partners.

Quote Request

Request a Quote for 3-(2-Methyl-5-nitrophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.